2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid
Overview
Description
2-(2-Oxobenzo[cd]indol-1(2H)-yl)propanoic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Mechanism of Action
Target of Action
Similar compounds such as benzo[cd]indol-2(1h)-ones derivatives have been studied as potential inhibitors of atg4b, a cysteine protease involved in autophagy .
Mode of Action
It’s worth noting that benzo[cd]indol-2(1h)-ones derivatives have been shown to enter cancer cells via the polyamine transporter, localize in the lysosomes, and cause autophagy and apoptosis .
Biochemical Pathways
Indole and its derivatives, which are structurally similar to the compound , are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The compound’s structure suggests that it may have similar properties to other carboxylic acids, which are generally well-absorbed and distributed throughout the body .
Result of Action
Similar compounds such as benzo[cd]indol-2(1h)-ones derivatives have been shown to cause autophagy and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid typically involves the cyclization of ortho-substituted anilines or halobenzenes followed by functionalization. One common method includes the use of transition-metal catalysis to facilitate the formation of the indole ring .
Industrial Production Methods: Industrial production often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is prevalent due to their efficiency and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
2-(2-Oxobenzo[cd]indol-1(2H)-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting cancer and other diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[cd]indol-2(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxepinoindol-1-one derivatives: These analogs have been synthesized for their potential therapeutic applications.
Uniqueness: 2-(2-Oxobenzo[cd]indol-1(2H)-yl)propanoic acid stands out due to its specific functional groups that enhance its biological activity and its ability to target lysosomes effectively. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-8(14(17)18)15-11-7-3-5-9-4-2-6-10(12(9)11)13(15)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNKFCRNNIBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC3=C2C(=CC=C3)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388090 | |
Record name | 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838850-72-9 | |
Record name | 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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